tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
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Overview
Description
tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl group and the carbamate functional group further enhance its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These reactions lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (1-oxa-4-azaspiro[55]undecan-9-yl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its spirocyclic structure provides a rigid framework that can mimic natural substrates.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique binding mode, allowing for selective interactions with target proteins. The carbamate group can form covalent bonds with nucleophilic residues, further enhancing its binding affinity.
Comparison with Similar Compounds
- tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
- tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride
- This compound
Comparison: While these compounds share similar structural features, this compound stands out due to its specific functional groups and reactivity. The presence of the tert-butyl and carbamate groups enhances its stability and makes it more versatile in various chemical reactions. Additionally, its unique spirocyclic structure provides distinct binding properties, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEADEBXAKDRLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137530-34-6 |
Source
|
Record name | tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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